molecular formula C7H5Cl3O B8759917 2,4-Dichloro-1-(chloromethyoxy)benzene CAS No. 13543-09-4

2,4-Dichloro-1-(chloromethyoxy)benzene

Cat. No.: B8759917
CAS No.: 13543-09-4
M. Wt: 211.5 g/mol
InChI Key: KPUQILRBGVUAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-1-(chloromethyoxy)benzene is an organic compound with the molecular formula C7H5Cl3O It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 4th positions, and a chloromethoxy group is attached at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(chloromethyoxy)benzene typically involves the chlorination of 2-chloromethoxybenzene. One common method includes the use of N-chloromorpholine as a chlorinating agent. The reaction is carried out in the presence of sulfuric acid at low temperatures to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(chloromethyoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chloromethoxy group can yield 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

Scientific Research Applications

2,4-Dichloro-1-(chloromethyoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(chloromethyoxy)benzene involves its interaction with biological molecules. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the chloromethyl group.

    2,4-Dichlorobenzaldehyde: Contains an aldehyde group instead of the chloromethoxy group.

    2,4-Dichlorobenzoic acid: Contains a carboxylic acid group instead of the chloromethoxy group.

Uniqueness

2,4-Dichloro-1-(chloromethyoxy)benzene is unique due to the presence of both chlorine atoms and a chloromethoxy group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

13543-09-4

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

IUPAC Name

2,4-dichloro-1-(chloromethoxy)benzene

InChI

InChI=1S/C7H5Cl3O/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2

InChI Key

KPUQILRBGVUAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-water cooled solution of 2,4-dichloro-1-methanesulfinylmethoxy-benzene (8 g, 33.46 mmol) in DCM (100 mL) was added dropwise a solution of acetylchloride (2.6 mL, 36.80 mmol) in DCM (10 mL). The reaction mixture was allowed to reach room temperature during 2 hrs at which time the volatiles were evaporated in vacuo affording ˜7 g of crude 2,4-dichloro-1-chloromethoxy-benzene which was used without further purification.
[Compound]
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ice water
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0 (± 1) mol
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reactant
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Name
2,4-dichloro-1-methanesulfinylmethoxy-benzene
Quantity
8 g
Type
reactant
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Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
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Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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